Propane, 1,3-bis(methyltelluro)-
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Overview
Description
Propane, 1,3-bis(methyltelluro)-: is an organotellurium compound with the molecular formula C5H12Te2 This compound is characterized by the presence of two methyltelluro groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane, 1,3-bis(methyltelluro)- can be synthesized through the reaction of 1-bromo-3-chloropropane with elemental tellurium and dimethyltelluride in a hydrazine hydrate-alkali system. The reaction involves the reductive splitting of tellurocol followed by alkylation with methyl iodide . Another method involves the use of dimethyltelluride and 1,3-dihalopropanes in the presence of a hydrazine hydrate-potassium hydroxide system .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Propane, 1,3-bis(methyltelluro)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Telluroxides or tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propane, 1,3-bis(methyltelluro)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . It is also employed in the synthesis of other organotellurium compounds.
Biology and Medicine:
Industry: In the industrial sector, organotellurium compounds are explored for their potential use in electronic materials and as catalysts in organic synthesis .
Mechanism of Action
The mechanism of action of propane, 1,3-bis(methyltelluro)- involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of stable complexes with transition metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Propane, 1,3-bis(methylthio)-: Contains sulfur atoms instead of tellurium.
Propane, 1,3-bis(methylseleno)-: Contains selenium atoms instead of tellurium.
Uniqueness: Propane, 1,3-bis(methyltelluro)- is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different coordination chemistry, making them valuable in specific applications .
Properties
CAS No. |
105598-32-1 |
---|---|
Molecular Formula |
C5H12Te2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1,3-bis(methyltellanyl)propane |
InChI |
InChI=1S/C5H12Te2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 |
InChI Key |
QCASWOQTQQLFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]CCC[Te]C |
Origin of Product |
United States |
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